REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:6][CH2:5][CH:4]([NH:7]C(OC(C)(C)C)=O)[CH2:3]1.[ClH:15].O1CCOCC1>>[ClH:15].[ClH:15].[CH3:1][N:2]1[CH2:6][CH2:5][CH:4]([NH2:7])[CH2:3]1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
CN1CC(CC1)NC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
44 mL
|
Type
|
reactant
|
Smiles
|
Cl.O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at RT for 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The dioxane is removed by concentration and N-methyl-3-aminopyrrolidine dihydrochloride salt
|
Type
|
CUSTOM
|
Details
|
is dried under high vacuum (1.7 g)
|
Reaction Time |
45 min |
Name
|
|
Type
|
|
Smiles
|
Cl.Cl.CN1CC(CC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:6][CH2:5][CH:4]([NH:7]C(OC(C)(C)C)=O)[CH2:3]1.[ClH:15].O1CCOCC1>>[ClH:15].[ClH:15].[CH3:1][N:2]1[CH2:6][CH2:5][CH:4]([NH2:7])[CH2:3]1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
CN1CC(CC1)NC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
44 mL
|
Type
|
reactant
|
Smiles
|
Cl.O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at RT for 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The dioxane is removed by concentration and N-methyl-3-aminopyrrolidine dihydrochloride salt
|
Type
|
CUSTOM
|
Details
|
is dried under high vacuum (1.7 g)
|
Reaction Time |
45 min |
Name
|
|
Type
|
|
Smiles
|
Cl.Cl.CN1CC(CC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |